Ethyl 4-bromo-3-hydroxybutanoate is an organic compound belonging to the class of hydroxy acids and esters. Its molecular formula is , and it is recognized for its potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry. The compound features a bromo substituent at the fourth carbon and a hydroxy group at the third carbon of the butanoate chain, which contributes to its reactivity and utility in synthetic pathways.
Ethyl 4-bromo-3-hydroxybutanoate can be synthesized through various methods, including enzymatic processes and chemical reactions involving halogenated compounds. It is classified as a bromoalkanoic acid derivative, specifically an ester of 4-bromo-3-hydroxybutanoic acid. The compound is often used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical applications.
The enzymatic synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize enzyme activity and product yield. The use of biocatalysts not only enhances selectivity but also minimizes environmental impact compared to conventional chemical methods .
Ethyl 4-bromo-3-hydroxybutanoate has a well-defined molecular structure characterized by:
The structural representation can be summarized as follows:
The compound has a molecular weight of approximately 211.055 g/mol, with specific stereochemistry that can influence its biological activity and interaction with other molecules .
Ethyl 4-bromo-3-hydroxybutanoate participates in several chemical reactions due to its functional groups:
These reactions are critical for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
The mechanism of action for ethyl 4-bromo-3-hydroxybutanoate primarily involves its reactivity as an electrophile due to the presence of the bromo substituent. In nucleophilic substitution reactions, nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new bonds while releasing bromide ions. This process is essential in constructing larger molecular frameworks required for drug development and synthesis .
These properties make ethyl 4-bromo-3-hydroxybutanoate a valuable compound in laboratory settings for various applications .
Ethyl 4-bromo-3-hydroxybutanoate finds applications primarily in:
Ethyl 4-bromo-3-hydroxybutanoate's chiral synthesis employs chemical and biocatalytic asymmetric routes. Transition-metal catalysts enable hydrogenation of β-keto ester precursors like ethyl 4-bromo-3-oxobutanoate. Ru(II)-BINAP complexes achieve >90% enantiomeric excess (ee) for the (R)-isomer under hydrogen pressure (15–50 bar) in aprotic solvents like toluene [10]. Alternatively, Rh-DuPhos systems yield the (S)-enantiomer with comparable selectivity but require stringent moisture-free conditions [8].
Biocatalytic resolution uses lipases (e.g., Candida rugosa) to kinetically resolve racemic ethyl 4-bromo-3-hydroxybutanoate via enantioselective hydrolysis. The (S)-enantiomer is preferentially hydrolyzed to the acid, leaving the (R)-ester intact (45% yield, 98% ee) after 24 hours in biphasic water:isooctane systems [10]. This approach avoids transition metals but typically caps yields at 50% for a single enantiomer.
Table 1: Catalytic Asymmetric Synthesis Performance
Catalyst Type | Enantiomer | Yield (%) | ee (%) | Reaction Conditions |
---|---|---|---|---|
Ru(II)-(S)-BINAP | (R) | 92 | 95 | 50°C, 30 bar H₂, toluene |
Rh-(R,R)-DuPhos | (S) | 88 | 97 | 25°C, 15 bar H₂, THF |
Candida rugosa lipase | (R)-ester | 45* | 98 | 30°C, pH 7.0, isooctane/water |
*Yield for recovered ester enantiomer; acid by-product isolated separately.
One-pot systems streamline synthesis by combining protection, bromination, and deprotection. Ethyl acetoacetate undergoes in situ enol protection using cyclic orthoesters (e.g., 2,2-dimethyl-1,3-dioxin-4-one), followed by stereoselective bromination with molecular bromine (Br₂) in acetic acid at 0°C. Acid-catalyzed deprotection (e.g., HCl/methanol) directly yields racemic ethyl 4-bromo-3-hydroxybutanoate (78% overall) without intermediate isolation [6].
Enzymatic cascades merge chemical and biological steps: microbial reduction of ethyl 4-bromo-3-oxobutanoate by Geotrichum candidum IFO 4597 furnishes the (S)-hydroxy ester (82% yield, 96% ee), followed by in situ lipase-catalyzed acetylation to block racemization during purification [8] [10]. This tandem process reduces solvent waste and isolation losses.
Key advantages include:
Halohydrin dehalogenases (HHDHs) enable asymmetric ring-opening of epoxide precursors. Recombinant HHDH from Escherichia coli expressed on a large scale catalyzes the conversion of ethyl (S)-4-((R)-1,2-epoxyethyl)-3-hydroxybutanoate to (R)-ethyl 4-bromo-3-hydroxybutanoate using aqueous HBr (pH 8.0) at 25°C. This kinetic resolution achieves 40% conversion and >99% ee for the (R)-bromo product by selectively opening the (R)-epoxide enantiomer [1] [10].
Microbial reductases offer complementary stereocontrol. Geotrichum candidum reduces ethyl 4-bromo-3-oxobutanoate with cofactor-dependent stereoselectivity: NADH yields the (R)-alcohol (91% ee), while NADPH favors the (S)-enantiomer (87% ee) [8]. Lyophilized cell-free extracts retain this selectivity at 30°C, enabling recyclability (>5 cycles).
Table 2: Biocatalytic Synthesis Performance
Biocatalyst | Substrate | Cofactor | Product Enantiomer | ee (%) | Conversion (%) |
---|---|---|---|---|---|
HHDH (E. coli) | (S)-Epoxide | None | (R) | >99 | 40 |
Geotrichum candidum (whole cell) | 4-Bromo-3-oxobutanoate | NADH | (R) | 91 | >95 |
Geotrichum candidum (lyophilate) | 4-Bromo-3-oxobutanoate | NADPH | (S) | 87 | 92 |
Candida rugosa lipase | Racemic bromo-hydroxy ester | None | (R)-ester | 98 | 50* |
*Conversion for kinetic resolution.
Bromolactonization of unsaturated acids provides direct access to brominated lactone precursors. For ethyl 4-bromo-3-hydroxybutanoate synthesis, homoallylic acids like 4-pentenoic acid undergo bromocyclization using N-bromosuccinimide (NBS) under chiral catalysis. Bifunctional sulfide-urea catalysts (e.g., Cat-1) enforce 5-exo-tet cyclization per Baldwin's rules, forming γ-butyrolactones with 94% ee and 80% yield. Key optimizations include:
The resulting (R)-5-(bromomethyl)dihydrofuran-2(3H)-one is ring-opened using ethanol with acid catalysis (H₂SO₄, 60°C) to exclusively yield ethyl (R)-4-bromo-3-hydroxybutanoate without racemization.
Table 3: Bromolactonization Optimization Parameters
Factor | Optimal Condition | Impact on Selectivity |
---|---|---|
Catalyst | Chiral sulfide-urea (Cat-1) | Enforces enantioselective bromonium ion formation |
Solvent | Anhydrous dichloromethane | Stabilizes bromonium intermediate; minimizes hydrolysis |
Temperature | –40°C | Suppresses non-catalyzed racemic reaction |
Brominating agent | NBS | Controlled reactivity vs. Br₂ |
Additive | 4Å molecular sieves | Scavenges water to prevent lactone hydrolysis |
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: